N-Dealkyl-(Z)-Clopenthixol Is 6.0-Fold More Potent Than Parent cis(Z)-Clopenthixol and 2.6-Fold More Potent Than trans(E)-Clopenthixol Against Gram-Positive Bacteria
In the only published head-to-head quantitative comparison of all clopenthixol-related species, N-dealkyl-clopenthixol (the (Z)-isomer, CAS 75013-63-7) demonstrated an IC50 of 6.2 µM (3.7 µg/mL) against a panel of 24 Gram-positive bacterial strains. This represents a 6.0-fold greater potency than the parent neuroleptic cis(Z)-clopenthixol (IC50 = 37 µM, 17.5 µg/mL), a 2.6-fold advantage over trans(E)-clopenthixol (IC50 = 16 µM, 7.6 µg/mL), and a categorical superiority over clopenthixol sulfoxide, which was completely inactive in the tested concentration range [1]. The rank order of potency—N-dealkyl >> trans(E) > cis(Z) >> sulfoxide (inactive)—is the inverse of the rank order for neuroleptic activity, establishing a stereochemical-metabolic dissociation of therapeutic effects [1].
| Evidence Dimension | Antibacterial potency (IC50) against Gram-positive bacterial strains |
|---|---|
| Target Compound Data | IC50 = 6.2 µM (3.7 µg/mL) — N-dealkyl-clopenthixol, (Z)-isomer (CAS 75013-63-7) |
| Comparator Or Baseline | cis(Z)-clopenthixol (zuclopenthixol) IC50 = 37 µM (17.5 µg/mL); trans(E)-clopenthixol IC50 = 16 µM (7.6 µg/mL); clopenthixol sulfoxide = inactive |
| Quantified Difference | 6.0-fold more potent vs. cis(Z)-clopenthixol; 2.6-fold more potent vs. trans(E)-clopenthixol; sulfoxide metabolite completely inactive |
| Conditions | In vitro broth dilution assay; 24 Gram-positive bacterial strains from human clinical specimens; Acta Pathol Microbiol Immunol Scand B, 1987 |
Why This Matters
For anti-infective drug discovery programs seeking to repurpose or optimize thioxanthene scaffolds away from neuroleptic activity, this compound provides the most favorable antibacterial potency-to-neuroleptic-activity ratio in the series, making it the preferred starting point for medicinal chemistry optimization.
- [1] Mortensen I, Kristiansen JE. The antibacterial activity of the psychopharmacological agent clopenthixol and its two main metabolites. Acta Pathol Microbiol Immunol Scand B. 1987;95(6):355-359. doi:10.1111/j.1699-0463.1987.tb03138.x. PMID: 3439463. View Source
